molecular formula C13H8F2O2 B1598121 4-(2,4-difluorophenyl)benzoic Acid CAS No. 331760-41-9

4-(2,4-difluorophenyl)benzoic Acid

Cat. No. B1598121
M. Wt: 234.2 g/mol
InChI Key: DGHGRAZWNAQANC-UHFFFAOYSA-N
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Patent
US07838543B2

Procedure details

Dissolve 2′,4′-difluoro-biphenyl-4-carboxylic acid methyl ester (0.426 g, 1.716 mmol) in THP (5 mL) and add a solution of NaOH (0.164 g, 4.12 mmol) in water (5.0 mL). Stir the mixture for 3 d at 40° C. Concentrate in vacuo to remove THF, add 1.0M HCl until pH 2, adsorb the mixture onto silica gel, and subject the mixture to flash column chromatography (40 g column, eluting with 50% ethyl acetate/n-hexane to 100% ethyl acetate) to yield the desired-product (0.373 g, 93%). mass spectrum (m/e): 233.3 (M−1).
Quantity
0.426 g
Type
reactant
Reaction Step One
Name
Quantity
0.164 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=2[F:18])=[CH:7][CH:6]=1)=[O:4].[OH-].[Na+]>O>[F:18][C:12]1[CH:13]=[C:14]([F:17])[CH:15]=[CH:16][C:11]=1[C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.426 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)C1=C(C=C(C=C1)F)F
Step Two
Name
Quantity
0.164 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Stir the mixture for 3 d at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to remove THF
ADDITION
Type
ADDITION
Details
add 1.0M HCl until pH 2, adsorb the mixture onto silica gel
WASH
Type
WASH
Details
to flash column chromatography (40 g column, eluting with 50% ethyl acetate/n-hexane to 100% ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.373 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.